molecular formula C19H15N5O3S B2463009 N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894047-12-2

N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2463009
CAS No.: 894047-12-2
M. Wt: 393.42
InChI Key: HYHLYLGTXAXQIY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a furan-2-yl group at position 6 and a sulfanylacetamide moiety at position 2. Research highlights its synthesis for anti-exudative and anti-inflammatory applications, with structural modifications influencing bioactivity .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-12(25)13-4-2-5-14(10-13)20-18(26)11-28-19-22-21-17-8-7-15(23-24(17)19)16-6-3-9-27-16/h2-10H,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHLYLGTXAXQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • An acetylphenyl group
  • A triazolo-pyridazine moiety
  • A furan ring
  • A sulfanyl linkage

Its molecular formula is C_{16}H_{15N_5O_2S with a molecular weight of approximately 345.39 g/mol.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example:

  • Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. It works by inducing apoptosis and inhibiting cell proliferation.
  • Case Study : In vitro assays revealed an IC50 value of 24 nM against MCF-7 cells, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects:

  • Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Research Findings : In a study evaluating its antimicrobial properties, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.
  • Clinical Relevance : This activity suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Data Tables

Biological ActivityCell Line/OrganismIC50/MICReference
AnticancerMCF-724 nM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli50 µg/mL
Anti-inflammatoryCytokine productionInhibition noted

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazolo and pyridazine scaffolds possess potent anticancer properties. N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study:
A study demonstrated that derivatives of triazolo-pyridazine exhibited significant inhibition of cancer cell proliferation in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents .

Cell Line IC50 Value (µM) Reference Compound
A5490.98 ± 0.08Foretinib
MCF-71.05 ± 0.17Foretinib
HeLa1.28 ± 0.25Foretinib

Inhibition of Kinase Activity

The compound has also been studied for its role as an inhibitor of various kinases involved in cancer progression. Specifically, it has shown potential in inhibiting c-Met kinases, which are implicated in tumor growth and metastasis.

Research Findings:
Inhibitors derived from similar triazolo-pyridazine structures have been reported to exhibit selective inhibition against over 200 c-Met kinases with low nanomolar potency . This suggests that this compound could be a candidate for further development as an anticancer therapeutic.

Neuroprotective Effects

Emerging studies suggest that triazolo-pyridazine derivatives may also have neuroprotective properties. These compounds have been investigated for their potential to modulate pathways associated with neurodegenerative diseases such as Huntington's disease .

Antimicrobial Properties

The compound's heterocyclic nature may also confer antimicrobial activity. Similar structures have shown effectiveness against various bacterial strains and fungi, suggesting a broader application in treating infectious diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and pyridazine rings through cyclization methods . Advances in synthetic methodologies such as microwave-assisted synthesis have improved yields and reduced reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) and acetyl (-COCH₃) groups are primary sites for oxidation.

Reaction TypeConditionsProductsApplicationsReferences
Sulfoxide Formation H₂O₂, CH₃COOH, 25°C, 6 hrsSulfoxide derivative (S=O)Enhanced solubility for drug delivery
Acetyl Oxidation KMnO₄, H₂SO₄, 60°C, 2 hrsCarboxylic acid (-COOH)Functional group diversification
  • Mechanistic Insight :

    • Thioether oxidation proceeds via electrophilic attack by peroxides, forming sulfoxide intermediates.

    • The acetyl group undergoes cleavage under strong acidic oxidants to yield carboxylic acids .

Reduction Reactions

Reduction targets the acetyl group and furan ring.

Reaction TypeConditionsProductsApplicationsReferences
Acetyl Reduction LiAlH₄, THF, 0°C → 25°C, 4 hrsEthanolamine derivative (-CH₂OH)Bioactive intermediate synthesis
Furan Hydrogenation H₂ (1 atm), Pd/C, EtOH, 50°C, 12 hrsTetrahydrofuran analogStability enhancement
  • Key Observations :

    • LiAlH₄ selectively reduces the acetyl group without affecting the triazolopyridazine core .

    • Furan hydrogenation saturates the ring, altering electronic properties for material science applications.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the bromophenyl (if present) and furan positions.

Reaction TypeConditionsProductsApplicationsReferences
Nucleophilic Aromatic Substitution NaN₃, DMF, 120°C, 8 hrsAzide-functionalized derivativeClick chemistry precursors
Electrophilic Furan Substitution HNO₃, H₂SO₄, 0°C, 3 hrsNitrofuran analogAntimicrobial agent development
  • Notable Findings :

    • The electron-rich furan ring undergoes nitration at the 5-position, confirmed by NMR .

    • Bromine (if present) in the triazolopyridazine core can be replaced by azide groups for bioconjugation .

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels-Alder reactions.

Reaction TypeConditionsProductsApplicationsReferences
Diels-Alder Reaction Maleic anhydride, toluene, refluxBicyclic adductPolymer crosslinking agents
Furan Ring-Opening HCl (conc.), H₂O, 100°C, 24 hrsDicarbonyl compoundSynthetic intermediate for heterocycles
  • Experimental Data :

    • Diels-Alder adducts show enhanced thermal stability, useful in material science.

    • Acidic hydrolysis of furan yields succinaldehyde derivatives .

Cross-Coupling Reactions

The sulfur atom in the thioether linkage enables C-S bond activation.

Reaction TypeConditionsProductsApplicationsReferences
Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos, K₃PO₄, 100°CAmine-functionalized analogKinase inhibitor candidates
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°CBiaryl derivativesFluorescent probes
  • Catalytic Efficiency :

    • Pd-based catalysts achieve >80% yield in aryl-aryl couplings .

    • Amine derivatives exhibit improved binding to kinase targets .

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparisons

Compound Core Structure Key Substituents
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(furan-2-yl), 3-sulfanylacetamide
Analogs 1,2,4-Triazole 5-(furan-2-yl), 3-sulfanylacetamide
Compound 894063-52-6 [1,2,4]Triazolo[4,3-b]pyridazine N-(3-phenyl)furan-2-carboxamide

Substituent Effects

  • 3-Acetylphenyl Group : The acetyl group at the phenyl ring’s meta position (target compound) contrasts with substituents like methoxy, nitro, or halogens in analogs. suggests electron-withdrawing groups (e.g., acetyl) enhance anti-exudative activity by modulating electronic effects .
  • Furan-2-yl vs. Other Aromatic Groups : The furan heterocycle is retained in multiple analogs (), but substitutions with phenyl or tolyl groups () alter lipophilicity and steric interactions.

Physicochemical Data

Table 2: Physicochemical Comparisons

Compound (Source) Melting Point (°C) Yield (%) LogP (Predicted)
Target Compound Not reported Not reported ~2.1 (estimated)
Compound 10a 167–168 41 3.8
Compound 10b 232 57 4.2
Derivatives (3.1-3.21) 150–250 (range) 40–70 1.5–3.5

Note: compounds contain selenopheno[2,3-b]pyridazine cores, increasing molecular weight and lipophilicity compared to sulfur-based analogs.

Anti-Exudative Activity

The target compound’s anti-exudative activity (AEA) was evaluated in rat models at 10 mg/kg, showing efficacy comparable to diclofenac sodium (8 mg/kg). Triazole-based analogs () demonstrate dose-dependent AEA, with EC₅₀ values ranging from 5–20 µM. Substitutions at the phenyl ring’s 3rd (acetyl) or 4th (halogens, methoxy) positions correlate with enhanced activity .

Table 3: Anti-Exudative Activity Data

Compound (Source) Dose (mg/kg) Inhibition (%) Reference Standard (Diclofenac Na)
Target Compound 10 68–72 70–75 (8 mg/kg)
Compound 3.14 (chlorophenyl) 10 65 70–75
Compound 3.8 (methoxyphenyl) 10 58 70–75

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Acetyl and nitro substituents improve AEA by enhancing hydrogen-bonding interactions with target proteins .
  • Heterocycle Size: The pyridazine ring in the target compound may improve solubility over bulkier selenopheno analogs (), though direct comparisons are lacking.

Q & A

Q. What are the key structural features of this compound, and how do they influence its bioactivity?

The compound contains three critical motifs:

  • Triazolo[4,3-b]pyridazine core : Imparts rigidity and facilitates π-π stacking with biological targets like enzymes .
  • Furan-2-yl group : Enhances electron-richness, improving interactions with hydrophobic pockets in proteins .
  • Sulfanylacetamide linker : Increases solubility and enables thiol-mediated binding to cysteine residues in target enzymes .
    Methodological Insight: Use X-ray crystallography or molecular docking to validate interactions (e.g., with kinases or proteases) .

Q. What are the common synthetic routes for this compound?

A typical multi-step synthesis involves:

Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with dichloropyridazines under reflux (80–100°C, ethanol) .

Furan-2-yl incorporation : Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst (yield: 65–75%) .

Sulfanylacetamide conjugation : Thiol-alkylation with α-chloroacetamide derivatives in DMF/K₂CO₃ (room temperature, 12 hrs) .
Critical Conditions: Oxygen-free environments for coupling reactions to prevent oxidation .

Q. How is the compound initially screened for biological activity?

  • In vitro assays :
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 µM .
    • Antimicrobial : Disk diffusion against S. aureus and E. coli .
  • Target identification : Competitive binding assays using fluorescent probes (e.g., ATP-binding sites in kinases) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Yield improvement :
    • Use microwave-assisted synthesis for triazolo-pyridazine core formation (reduces time from 12 hrs to 2 hrs, yield ↑15%) .
    • Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to enhance thiol-alkylation efficiency .
  • Purity control :
    • Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isomers .
    • Monitor byproducts via LC-MS and optimize quenching steps .

Q. How to resolve contradictions in reported biological activity across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
    • Assay variability : Use standardized protocols (e.g., ADP-Glo™ Kinase Assay) .
    • Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-acetylphenyl on target selectivity) .
  • Solution : Conduct meta-analysis of structure-activity relationships (SAR) using cheminformatics tools like Schrödinger’s QikProp .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to CDK2/CDK4 (RMSD <2 Å over 100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Quantify energy changes upon substituting furan with thiophene (ΔΔG ±0.5 kcal/mol) .
  • Validation : Cross-check with SPR (surface plasmon resonance) binding kinetics (KD = 10–100 nM) .

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